An In-Depth Technical Guide to Propargyl-PEG1-THP: A Versatile Linker for Drug Discovery
An In-Depth Technical Guide to Propargyl-PEG1-THP: A Versatile Linker for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propargyl-PEG1-THP is a heterobifunctional linker molecule integral to the advancement of contemporary bioconjugation and drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2][3][4][5] This guide provides a comprehensive overview of its chemical structure, physicochemical properties, and applications. Detailed experimental protocols for its synthesis and use in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions are provided, alongside structured data tables and visual diagrams to facilitate understanding and implementation in a research setting.
Chemical Structure and Properties
Propargyl-PEG1-THP, systematically named 2-[2-(prop-2-yn-1-yloxy)ethoxy]oxane, possesses a unique molecular architecture consisting of three key components: a terminal propargyl group, a single polyethylene glycol (PEG) unit, and a tetrahydropyran (THP) protecting group. The propargyl group provides a terminal alkyne functionality, which is essential for highly efficient and specific "click chemistry" reactions, namely the copper-catalyzed azide-alkyne cycloaddition (CuAAC). The short PEG spacer enhances the molecule's hydrophilicity and provides flexibility to the resulting conjugate. The THP group serves as a protecting group for the terminal hydroxyl functionality, which can be deprotected under acidic conditions to reveal a reactive hydroxyl group for further conjugation if required.
The chemical structure of Propargyl-PEG1-THP is illustrated in the following diagram:
Caption: Chemical structure of Propargyl-PEG1-THP.
Physicochemical and Characterization Data
A summary of the key physicochemical properties and characterization data for Propargyl-PEG1-THP is presented in the tables below. This data is essential for handling, storage, and analytical characterization of the compound.
Table 1: General Properties of Propargyl-PEG1-THP
| Property | Value | Reference(s) |
| Chemical Name | 2-[2-(prop-2-yn-1-yloxy)ethoxy]oxane | |
| CAS Number | 119096-95-6 | |
| Molecular Formula | C₁₀H₁₆O₃ | |
| Molecular Weight | 184.23 g/mol | |
| Appearance | Solid Powder | |
| Purity | ≥98% |
Table 2: Spectroscopic and Chromatographic Data
| Data Type | Description | Reference(s) |
| SMILES | C#CCOCCOC1CCCCO1 | |
| InChI | InChI=1S/C10H16O3/c1-2-6-11-8-9-13-10-5-3-4-7-12-10/h1,10H,3-9H2 | |
| InChIKey | FIYFSKXDDBZITM-UHFFFAOYSA-N |
Table 3: Handling and Storage
| Parameter | Recommendation | Reference(s) |
| Storage Temperature | -20°C (long-term) | |
| Shelf Life | ≥12 months (if stored properly) | |
| Shipping Condition | Ambient temperature |
Table 4: Solubility Profile
| Solvent | Solubility | Notes | Reference(s) |
| Dimethyl Sulfoxide (DMSO) | Soluble | To increase solubility, warming to 37°C and sonication can be applied. | |
| Dichloromethane (DCM) | Soluble | General solubility for PEG derivatives. | |
| Dimethylformamide (DMF) | Soluble | General solubility for PEG derivatives. | |
| Water | Sparingly Soluble | The short PEG chain provides some aqueous solubility. | |
| Ethanol | Soluble | General solubility for PEG derivatives. |
Experimental Protocols
Synthesis of Propargyl-PEG1-THP
Step 1: Synthesis of 2-(2-(prop-2-ynyloxy)ethoxy)ethan-1-ol
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Materials: Diethylene glycol, sodium hydride (NaH), propargyl bromide, anhydrous tetrahydrofuran (THF).
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Procedure: a. To a solution of excess diethylene glycol in anhydrous THF at 0°C, add sodium hydride portion-wise. b. Allow the mixture to stir at room temperature for 1 hour. c. Cool the reaction mixture back to 0°C and add propargyl bromide dropwise. d. Let the reaction proceed at room temperature overnight. e. Quench the reaction carefully with water and extract the product with ethyl acetate. f. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. g. Purify the crude product by flash column chromatography to yield 2-(2-(prop-2-ynyloxy)ethoxy)ethan-1-ol.
Step 2: Protection with Dihydropyran (DHP)
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Materials: 2-(2-(prop-2-ynyloxy)ethoxy)ethan-1-ol, dihydropyran (DHP), pyridinium p-toluenesulfonate (PPTS), anhydrous dichloromethane (DCM).
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Procedure: a. Dissolve 2-(2-(prop-2-ynyloxy)ethoxy)ethan-1-ol in anhydrous DCM. b. Add a catalytic amount of PPTS to the solution. c. Add dihydropyran dropwise and stir the reaction at room temperature for 4-6 hours. d. Monitor the reaction by thin-layer chromatography (TLC). e. Upon completion, quench the reaction with saturated sodium bicarbonate solution. f. Extract the product with DCM, dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate. g. Purify the crude product by flash column chromatography to obtain Propargyl-PEG1-THP.
The proposed synthetic workflow is depicted below:
Caption: Proposed synthetic workflow for Propargyl-PEG1-THP.
Application in PROTAC Synthesis via CuAAC
Propargyl-PEG1-THP is primarily used as a linker in the synthesis of PROTACs. The terminal alkyne group allows for its conjugation to an azide-functionalized molecule (e.g., a warhead for the target protein or an E3 ligase ligand) via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
General Protocol for CuAAC Reaction:
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Reagent Preparation:
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Prepare stock solutions of the azide-containing molecule and Propargyl-PEG1-THP in a suitable solvent (e.g., DMSO).
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Prepare a stock solution of copper(II) sulfate (CuSO₄) in water.
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Prepare a fresh stock solution of a reducing agent, such as sodium ascorbate, in water.
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Prepare a stock solution of a copper-chelating ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), in water.
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Reaction Setup:
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In a microcentrifuge tube, combine the azide-containing molecule and Propargyl-PEG1-THP (typically in a 1:1 to 1:1.5 molar ratio).
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In a separate tube, premix CuSO₄ and THPTA in a 1:5 molar ratio.
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Add the CuSO₄/THPTA mixture to the azide/alkyne solution to a final copper concentration of 50-250 µM.
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Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of approximately 5 mM.
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Reaction and Monitoring:
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Allow the reaction to proceed at room temperature for 1-12 hours.
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Monitor the reaction progress by LC-MS or HPLC.
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Work-up and Purification:
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Upon completion, the reaction mixture can be purified using standard techniques such as preparative HPLC or flash column chromatography to isolate the desired PROTAC conjugate.
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The role of Propargyl-PEG1-THP in PROTAC-mediated protein degradation is visualized in the following pathway:
Caption: Role of Propargyl-PEG1-THP in PROTAC assembly and the subsequent protein degradation pathway.
Conclusion
Propargyl-PEG1-THP is a valuable and versatile tool for researchers in drug discovery and chemical biology. Its well-defined structure, featuring a terminal alkyne for click chemistry, a short PEG spacer for improved properties, and a protected hydroxyl group, makes it an ideal building block for the synthesis of complex biomolecules, most notably PROTACs. The protocols and data presented in this guide provide a solid foundation for the effective utilization of Propargyl-PEG1-THP in the development of novel therapeutics. While some specific quantitative data remains to be fully elucidated in publicly available literature, the provided information and representative protocols will enable researchers to confidently incorporate this linker into their synthetic strategies.
